molecular formula C13H17NO3 B2397671 3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline CAS No. 1394732-56-9

3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline

Cat. No. B2397671
CAS RN: 1394732-56-9
M. Wt: 235.283
InChI Key: KSAATEJTEOFTME-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline is a chemical compound. It is a derivative of aniline, which is a type of organic compound with a functional group that consists of a phenyl group attached to an amino group . This compound is a tri-substituted aniline derivative .


Molecular Structure Analysis

The empirical formula of this compound is C13H15NO4 . The molecular weight is 249.26 . The structure includes a benzene ring with three methoxy groups (OCH3) attached at positions 3, 4, and 5, and a prop-2-yn-1-yl group attached to a nitrogen atom, which is also attached to a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I found.

properties

IUPAC Name

3,4,5-trimethoxy-N-methyl-N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-6-7-14(2)10-8-11(15-3)13(17-5)12(9-10)16-4/h1,8-9H,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAATEJTEOFTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-methyl-N-(prop-2-yn-1-yl)aniline

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